![molecular formula C14H15NO5 B2669079 methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate CAS No. 107115-22-0](/img/structure/B2669079.png)
methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate
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Overview
Description
“Methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate” is a chemical compound that belongs to the class of organic compounds known as cinnamic acid esters . It is also known as “Methyl (2E)-3-(3,4,5-trimethoxyphenyl)acrylate” and "Methyl (E)-3,4,5-trimethoxycinnamate" . The molecular formula is C13H16O5 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were designed and synthesized by a facile and one-pot step . The synthesis was achieved with good yields using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system .Molecular Structure Analysis
The molecular structure of “methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate” is characterized by a six-membered electron-rich ring, which is one of the most critical and valuable cores of a variety of biologically active molecules . The average mass is 252.263 Da and the monoisotopic mass is 252.099777 Da .Scientific Research Applications
Anti-Cancer Effects
Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Anti-Microbial Properties
Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
Antiviral Activity
There have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Anti-Parasitic Agents
Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .
Anti-Inflammatory Properties
These compounds have been associated with anti-inflammatory properties, thereby expanding their therapeutic scope .
Anti-Alzheimer Properties
TMP-bearing compounds have shown potential in the treatment of Alzheimer’s disease .
Anti-Depressant Properties
There is evidence to suggest that these compounds may have anti-depressant properties .
Anti-Migraine Properties
Finally, these compounds have also been associated with anti-migraine properties .
Future Directions
The future directions for “methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate” could involve further exploration of its potential biological activities and therapeutic applications. Given the biological activities exhibited by similar compounds, it could be a promising candidate for further investigation in the development of new drugs .
properties
IUPAC Name |
methyl (E)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-17-11-6-9(5-10(8-15)14(16)20-4)7-12(18-2)13(11)19-3/h5-7H,1-4H3/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKQWEVZPPOJHK-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate |
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